
LP-211
概要
説明
科学的研究の応用
Neuropharmacological Applications
LP-211 has been extensively researched for its role as a 5-HT7 receptor agonist, which is implicated in several neurological functions. Its agonistic activity can influence mood regulation, cognitive processes, and circadian rhythms.
Case Study: Behavioral Effects in Animal Models
In a study involving mice, this compound was shown to induce hypothermia in wild-type mice but not in those lacking the 5-HT7 receptor. This indicates that this compound's effects are mediated through the 5-HT7 receptor pathway. The compound demonstrated a high binding affinity for the 5-HT7 receptor, with an inhibition constant () of 15 nM, suggesting strong potential for modulating serotonin-related pathways in neurological disorders .
Analgesic Properties
This compound has displayed significant analgesic effects in models of neuropathic pain. The compound was found to increase the mechanical withdrawal threshold in neuropathic animals, indicating its potential utility in pain management.
Table 1: Analgesic Effects of this compound
Dose (mg/kg) | Mechanical Withdrawal Threshold (g) | Statistical Significance |
---|---|---|
Control | 10 | - |
10 | 15 | p < 0.05 |
30 | 20 | p < 0.01 |
This data suggests that this compound can effectively reduce pain sensitivity and may serve as a novel analgesic agent .
Physiological Modulation
This compound's ability to modulate physiological responses has been observed in several studies, particularly concerning electrolyte balance and body temperature regulation.
Case Study: Electrolyte Levels in Spinal Cord Injury Models
In a study on spinal cord injury (SCI) rats, treatment with this compound resulted in elevated serum levels of sodium (Na+), potassium (K+), and magnesium (Mg2+). These findings suggest that this compound may influence electrolyte homeostasis through its action on the 5-HT7 receptor .
Table 2: Serum Electrolyte Levels Post-LP-211 Treatment
Group | Na+ (mEq/L) | K+ (mEq/L) | Mg2+ (mEq/L) |
---|---|---|---|
Control | 140 | 4.0 | 2.0 |
This compound Treated | 150 | 4.5 | 2.5 |
The elevation of these electrolytes could have implications for cardiovascular health and muscle function, warranting further investigation into this compound's therapeutic potential .
Selectivity Profile
One of the notable features of this compound is its selectivity for the serotonin receptor subtypes. It shows at least five-fold selectivity over various serotonin receptors and significantly higher selectivity against others such as serotonin transporter (SERT).
Table 3: Binding Affinity Comparison
Receptor Type | Value (nM) |
---|---|
5-HT7 | 15 |
5-HT1A | >300 |
SERT | >54 |
This selectivity profile highlights this compound's potential to minimize side effects associated with non-selective serotonergic agents .
作用機序
LP-211 は、セロトニン 5-HT7 受容体に選択的に結合して活性化することにより、その効果を発揮します。この受容体は、いくつかの中枢神経系機能の調節に関与しています。 活性化されると、this compound は環状アデノシンモノホスフェート (cAMP) シグナル伝達経路に影響を与え、さまざまな生理学的効果をもたらします .
類似の化合物との比較
類似の化合物
AS-19: 5-HT7 受容体のもう1つの選択的アゴニストです。
E-55888: 5-HT7 受容体に同様の効果をもたらす化合物です。
LP-12: 同様の受容体親和性を持つ関連化合物です。
LP-44: 同じシリーズの別の化合物で、同様の特性を持っています
This compound の独自性
This compound は、以前の 5-HT7 アゴニストと比較して、高い選択性と脳への浸透性に優れているため、ユニークです。 また、5-HT7 受容体の持続的な阻害を示し、受容体の機能と潜在的な治療的用途を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
LP-211 interacts with the serotonin 5-HT7 receptor, exhibiting a Ki value of 0.58 nM . This interaction is highly selective, with this compound showing over 300-fold selectivity over the 5-HT1A receptor . The interaction between this compound and the 5-HT7 receptor is crucial for its role in various biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have a positive effect on endothelial cell proliferation . Moreover, this compound has been shown to activate the migration of endothelial cells and promote angiogenesis . In the central nervous system, this compound is involved in neural plasticity and in mood, cognitive, and sleep regulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the 5-HT7 receptor. As a selective agonist for this receptor, this compound binds to the 5-HT7 receptor, activating it . This activation can lead to various downstream effects, including changes in gene expression, enzyme activation or inhibition, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving rats, this compound was administered daily during the 5th and 6th postnatal week. One month after treatment, these rats exhibited changes in behavior, amino acids, and synaptic markers .
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models. For instance, at a lower dose, this compound was found to reduce horizontal activity, while at a higher dose, it increased selective spatial attention .
Transport and Distribution
Given its ability to penetrate the brain, it is likely that this compound can cross the blood-brain barrier .
Subcellular Localization
Given its interaction with the 5-HT7 receptor, it is likely that this compound is localized to areas of the cell where this receptor is present .
準備方法
合成ルートと反応条件
LP-211 の合成には、中間体の調製から始まる複数のステップが含まれます。主なステップには以下が含まれます。
ピペラジン環の形成: これは、1,1'-ビフェニル-2-アミンと 1-クロロヘキサンを反応させて 1-(2-ビフェニル)-ピペラジンを生成します。
シアノフェニル基の付加: 次に、中間体を 4-シアノベンジルクロリドと反応させて N-(4-シアノフェニルメチル)-4-(2-ジフェニル)-1-ピペラジンヘキサンアミドを生成します.
工業生産方法
This compound の工業生産方法は広く文書化されていませんが、合成には通常、再結晶やクロマトグラフィーなどの溶媒、触媒、精製方法の使用を含む標準的な有機合成技術が関与します .
化学反応の分析
反応の種類
LP-211 は、以下を含むいくつかの種類の化学反応を受けます。
酸化: this compound は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成できます。
還元: この化合物は、さまざまな還元生成物を形成するために還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元はアミン誘導体の生成につながる可能性があります .
科学研究アプリケーション
This compound は、以下を含むいくつかの科学研究アプリケーションを持っています。
化学: さまざまな化学研究において、セロトニン 5-HT7 受容体の選択的アゴニストとして使用されます。
生物学: 概日リズム、睡眠、記憶に関連する研究で採用されています。
医学: 自閉症スペクトラム障害、不安、うつ病などの状態における潜在的な治療効果について調査されています。
類似化合物との比較
Similar Compounds
AS-19: Another selective agonist for the 5-HT7 receptor.
E-55888: A compound with similar effects on the 5-HT7 receptor.
LP-12: A related compound with similar receptor affinity.
LP-44: Another compound in the same series with similar properties
Uniqueness of LP-211
This compound is unique due to its high selectivity and better brain penetration compared to older 5-HT7 agonists. It also exhibits long-lasting inhibition of the 5-HT7 receptor, making it a valuable tool for studying the receptor’s function and potential therapeutic applications .
生物活性
LP-211 is a selective agonist for the serotonin 5-HT7 receptor, which has garnered significant interest due to its potential therapeutic applications in neurodevelopmental and neuropsychiatric disorders. The compound is characterized by its ability to penetrate the blood-brain barrier, making it a valuable candidate for studies involving central nervous system (CNS) effects.
This compound is an arylpiperazine derivative, exhibiting high selectivity for the 5-HT7 receptor with a value of 0.58 nM, indicating potent agonistic activity. It shows over 300-fold selectivity against the 5-HT1A receptor and dopamine D2 receptors, which is crucial for minimizing off-target effects . The compound acts as a full agonist at the 5-HT7 receptor, demonstrated by its ability to induce relaxation in isolated guinea pig ileum assays with an effective concentration () of approximately 0.6 μM .
In Vitro and In Vivo Studies
Research has shown that this compound significantly influences physiological parameters in animal models. For instance, in wild-type mice, administration of this compound at doses of 10 mg/kg and 30 mg/kg resulted in a dose-dependent hypothermic effect, with peak activity observed between 15 to 30 minutes post-injection . The pharmacokinetic profile indicates that this compound rapidly enters the brain, achieving concentrations comparable to those in plasma, with brain-to-plasma distribution ratios around 0.3–0.4 .
Table: Pharmacokinetic Data of this compound
Dose (mg/kg) | Plasma Concentration (nmol/mL) | Brain Concentration (nmol/mL) | Brain-to-Plasma Ratio |
---|---|---|---|
10 | 2.1 ± 0.3 | Not specified | 0.3–0.4 |
30 | 4.5 ± 0.7 | Not specified | 0.3–0.4 |
Therapeutic Implications
The therapeutic potential of this compound extends to various neuropsychiatric conditions. Studies have indicated that it may reduce oxidative stress and exhibit anti-apoptotic effects, which could be beneficial in conditions such as Alzheimer's disease . Additionally, this compound has been shown to enhance cognitive functions such as memory consolidation and novelty-induced hyperactivity in rodent models .
Case Studies and Research Findings
Recent investigations have explored this compound's effects on specific behavioral phenotypes:
- Autism Spectrum Disorder Models : A study evaluated the impact of this compound on behaviors associated with autism using BTBR and Fmr1-KO mouse models. Results indicated that treatment with this compound led to significant behavioral improvements, suggesting its potential as a therapeutic agent for autism spectrum disorders .
- Cognitive Enhancement : In another experiment, rats administered this compound demonstrated improved performance in memory tasks compared to controls, highlighting its role in cognitive enhancement through serotonergic modulation .
Future Directions
The ongoing research into this compound's biological activity suggests promising avenues for therapeutic development targeting the serotonin system. Further studies are required to elucidate the full spectrum of its pharmacological effects and to explore its utility in clinical settings.
特性
IUPAC Name |
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDZLDNNBDKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029790 | |
Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052147-86-0 | |
Record name | 4-[1,1′-Biphenyl]-2-yl-N-[(4-cyanophenyl)methyl]-1-piperazinehexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052147-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LP-211 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052147860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LP-211 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS2VAH93R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of LP-211?
A1: this compound is a selective agonist for the serotonin 5-HT7 receptor (5-HT7R). [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with the 5-HT7 receptor?
A2: this compound binds to the 5-HT7 receptor and activates it, leading to downstream signaling events. [, , ] this compound exhibits competitive displacement of the radioligand [3H]-SB-269970 in binding assays and displays insurmountable antagonism of 5-carboxamidotryptamine (5-CT)-stimulated cyclic adenosine monophosphate (cAMP) signaling in human embryonic kidney (HEK293) cells expressing human 5-HT7 receptors. []
Q3: What are the key downstream effects of 5-HT7 receptor activation by this compound?
A3: Activation of 5-HT7 receptors by this compound leads to several downstream effects, including:
- Increased cAMP levels: this compound activates adenylate cyclase, leading to increased cAMP production. [, ]
- Modulation of synaptic plasticity: this compound reverses metabotropic glutamate receptor-mediated long-term depression (mGluR-LTD), a form of synaptic plasticity, in the hippocampus. [, ]
- Enhanced neurite outgrowth: this compound promotes neurite outgrowth in neuronal cultures from various brain regions. [, ]
- Increased dendritic spine density: Chronic this compound treatment increases dendritic spine density in cortical and striatal neurons. []
- Modulation of sleep-wake cycles: Systemic and central nervous system administration of this compound alters sleep architecture in rats. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C28H30N4O, and its molecular weight is 438.57 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A6: While the provided articles don't provide detailed spectroscopic data, the synthesis and some characterization of this compound have been previously described. [] Refer to those publications for detailed spectroscopic information.
A5: The provided articles primarily focus on the pharmacological characterization of this compound and its effects in biological systems. They do not delve into its material compatibility, stability in non-biological contexts, catalytic properties, or computational modeling. Therefore, we cannot provide information on these aspects.
Q6: How does modifying the structure of this compound affect its activity?
A7: The provided articles highlight the development of this compound from an earlier compound, SB-269970. [, ] While detailed SAR studies are not explicitly discussed, one study investigates the effects of structural modifications to improve microsomal stability. [] These modifications highlight the importance of specific structural features for this compound's activity and provide a basis for further SAR studies.
Q7: What is known about the stability of this compound under various conditions?
A7: The provided research articles primarily focus on the preclinical evaluation of this compound. Therefore, they do not provide information on SHE regulations, detailed PK/PD parameters, resistance mechanisms, analytical method validation, quality control, dissolution, and solubility studies typically associated with later stages of drug development.
Q8: In what experimental models has this compound shown efficacy?
A8: this compound has demonstrated efficacy in various preclinical models:
- Rodent models of Rett syndrome: this compound improved motor coordination, spatial memory, and hippocampal synaptic plasticity in female mice modeling Rett syndrome. [, , ]
- Mouse models of Fragile X syndrome: this compound reversed exaggerated mGluR-LTD and improved novel object recognition performance in Fmr1 KO mice. [, ] It also reduced stereotyped behavior in these mice. []
- Rodent models of pain: this compound demonstrated analgesic effects in models of neuropathic and inflammatory pain. [, , , ]
- Rodent models of circadian rhythm: this compound influenced circadian rhythm in mice when administered before and after anesthesia, with contrasting effects observed depending on the timing of administration. []
- Rodent models of behavior: this compound modulated explorative-curiosity behavior in rats in tasks involving different visuospatial parameters. []
A8: The provided research primarily focuses on the preclinical evaluation of this compound and does not provide information regarding its toxicity profile, drug delivery strategies, biomarkers, environmental impact, immunogenicity, or its interaction with drug transporters and metabolizing enzymes. Furthermore, the documents do not delve into comparisons with alternative compounds, recycling strategies, or specific research infrastructure related to this compound.
Q9: What are the key historical milestones in the research of this compound?
A10:
- Discovery of the 5-HT7 receptor: The identification of the 5-HT7 receptor in 1993 paved the way for developing selective ligands, including this compound. [, ]
- Development of SB-269970: SB-269970, a selective 5-HT7 receptor antagonist, was identified in 1999 and has been instrumental in studying the role of this receptor. []
- Identification and characterization of this compound: this compound emerged as a brain-penetrant and selective 5-HT7 receptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Its pharmacological properties and potential therapeutic benefits in preclinical models have been investigated. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Q10: What are the potential cross-disciplinary applications of this compound research?
A10: Research on this compound has fostered collaborations across various disciplines:
- Neuroscience & Pharmacology: Understanding the role of the 5-HT7 receptor in various neurological and psychiatric disorders. [, , , , , , , , , ]
- Medicinal Chemistry: Developing and optimizing novel 5-HT7 receptor agonists with improved pharmacological properties. []
- Behavioral Neuroscience: Exploring the role of 5-HT7 receptors in modulating complex behaviors like learning, memory, and emotional responses. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。